molecular formula C7H13ClN4O B2819645 1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride CAS No. 843608-98-0

1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride

Cat. No.: B2819645
CAS No.: 843608-98-0
M. Wt: 204.66
InChI Key: FJTAGGCEUHTDGA-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other scientific research.

Mechanism of Action

Target of Action

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , and antidepressant effects . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Oxadiazole derivatives have been reported to exhibit anticancer activity . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation or induce apoptosis, although the specific mechanisms would depend on the particular derivative and its functional groups.

Biochemical Pathways

These could potentially include pathways involved in cell proliferation, apoptosis, inflammation, viral replication, and neurotransmission, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the design of new drugs with potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.

    Biology: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.

    Material Science: Its unique chemical properties make it suitable for the development of new materials with specific functionalities.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern and functional groups.

    Piperazine Derivatives: Compounds containing the piperazine ring with different substituents.

Uniqueness

1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride is unique due to the specific combination of the oxadiazole and piperazine rings. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-4-piperazin-1-yl-1,2,5-oxadiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-6-7(10-12-9-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTAGGCEUHTDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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